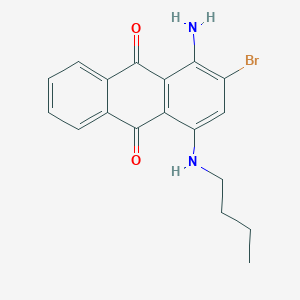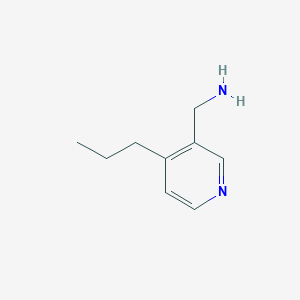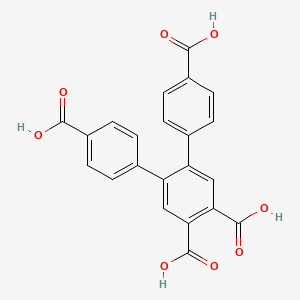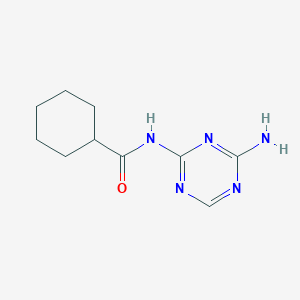
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione is an organic compound with the molecular formula C26H34O8 This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of butoxy groups and hydroxyl groups on the anthracene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Hydroxylation: Anthraquinone undergoes hydroxylation to introduce hydroxyl groups at the 1 and 5 positions, forming 1,5-dihydroxyanthraquinone.
Butoxylation: The hydroxyl groups are then reacted with butyl bromide in the presence of a base to introduce butoxy groups at the 2, 3, 6, and 7 positions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce hydroquinone derivatives.
科学的研究の応用
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways in biological systems. The hydroxyl and butoxy groups play a crucial role in its reactivity and interaction with enzymes and receptors. The compound may exert its effects through redox reactions, binding to specific proteins, or modulating signaling pathways.
類似化合物との比較
Similar Compounds
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone with similar hydroxyl groups but lacking butoxy groups.
2,3,6,7-Tetrachloroanthracene-9,10-dione: A chlorinated derivative of anthracene with different substituents.
1,5-Dihydroxyanthraquinone: Another hydroxylated anthraquinone derivative with hydroxyl groups at different positions.
Uniqueness
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione is unique due to the presence of butoxy groups, which enhance its solubility and reactivity compared to other anthracene derivatives. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
205243-23-8 |
|---|---|
分子式 |
C30H40O8 |
分子量 |
528.6 g/mol |
IUPAC名 |
2,3,6,7-tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C30H40O8/c1-5-9-13-35-21-17-19-23(27(33)29(21)37-15-11-7-3)26(32)20-18-22(36-14-10-6-2)30(38-16-12-8-4)28(34)24(20)25(19)31/h17-18,33-34H,5-16H2,1-4H3 |
InChIキー |
PEDCYWLCMMHBSX-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCC)OCCCC)O)O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















